molecular formula C18H19N3O5 B11005535 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide

Número de catálogo: B11005535
Peso molecular: 357.4 g/mol
Clave InChI: NQCHRALRDNDRGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide is a quinazolinone-based acetamide derivative featuring a 6,7-dimethoxy-substituted quinazolin-4-one core linked to a furan-2-yl-ethyl group via an acetamide bridge. Its molecular formula is C₂₁H₂₃N₃O₆ (molecular weight: 413.4 g/mol), with a CAS registry number of 1574406-08-8 . The structural uniqueness lies in the methoxy groups at positions 6 and 7 of the quinazolinone ring and the furan-2-yl-ethyl substituent, which may influence its bioavailability and target binding .

Propiedades

Fórmula molecular

C18H19N3O5

Peso molecular

357.4 g/mol

Nombre IUPAC

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(furan-2-yl)ethyl]acetamide

InChI

InChI=1S/C18H19N3O5/c1-24-15-8-13-14(9-16(15)25-2)20-11-21(18(13)23)10-17(22)19-6-5-12-4-3-7-26-12/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,19,22)

Clave InChI

NQCHRALRDNDRGG-UHFFFAOYSA-N

SMILES canónico

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CC=CO3)OC

Origen del producto

United States

Métodos De Preparación

Niementowski’s Cyclization

The Niementowski reaction remains the most widely used method for synthesizing 4-oxoquinazoline derivatives. For this compound, 6,7-dimethoxyanthranilic acid (1) reacts with formamide under thermal conditions (125–130°C) to yield 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (2). This single-step cyclization achieves the core structure with high regioselectivity due to the electron-donating methoxy groups directing reaction pathways.

Reaction Scheme:

6,7-Dimethoxyanthranilic acid+FormamideΔ6,7-Dimethoxy-3,4-dihydroquinazolin-4-one+H2O\text{6,7-Dimethoxyanthranilic acid} + \text{Formamide} \xrightarrow{\Delta} \text{6,7-Dimethoxy-3,4-dihydroquinazolin-4-one} + \text{H}_2\text{O}

Key Parameters:

  • Temperature: 125–130°C

  • Yield: 68–75%

  • Byproducts: Trace amounts of decarboxylated intermediates require column chromatography for purification.

Alternative Route via Isatoic Anhydride

Isatoic anhydride (3) derivatives offer a modular approach. Reacting 6,7-dimethoxyisatoic anhydride with ammonium hydroxide generates the corresponding 2-aminobenzamide (4), which undergoes cyclization in the presence of ethyl orthoformate to form the quinazolinone core (2).

Reaction Scheme:

6,7-Dimethoxyisatoic anhydride+NH4OH2-Amino-6,7-dimethoxybenzamideHC(OEt)36,7-Dimethoxyquinazolin-4-one\text{6,7-Dimethoxyisatoic anhydride} + \text{NH}4\text{OH} \rightarrow \text{2-Amino-6,7-dimethoxybenzamide} \xrightarrow{\text{HC(OEt)}3} \text{6,7-Dimethoxyquinazolin-4-one}

Key Parameters:

  • Cyclization Agent: Ethyl orthoformate

  • Yield: 60–65%

  • Advantage: Avoids high-temperature conditions, suitable for heat-sensitive intermediates.

Functionalization of the Quinazolinone Core

Introduction of the Acetamide Side Chain

The 3-position nitrogen of the quinazolinone core undergoes alkylation or acylation to install the acetamide moiety. Two methods are prevalent:

Alkylation with Bromoacetamide Derivatives

Reaction of 6,7-dimethoxyquinazolin-4-one (2) with N-(2-(furan-2-yl)ethyl)-2-bromoacetamide (5) in the presence of a base (e.g., K2_2CO3_3) in dimethylformamide (DMF) yields the target compound (6).

Reaction Scheme:

2+BrCH2C(O)NHCH2CH2(Furan-2-yl)K2CO3,DMF6\text{2} + \text{BrCH}2\text{C(O)NHCH}2\text{CH}2\text{(Furan-2-yl)} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{6}

Key Parameters:

  • Base: Potassium carbonate

  • Solvent: DMF at 80°C

  • Yield: 55–60%

  • Challenge: Competing N1-alkylation necessitates careful stoichiometric control.

Acylation via Carbodiimide Coupling

Activation of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid (7) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enables coupling with 2-(furan-2-yl)ethylamine (8) to form the acetamide bond.

Reaction Scheme:

7+H2NCH2CH2(Furan-2-yl)EDCl, HOBt6+H2O\text{7} + \text{H}2\text{NCH}2\text{CH}2\text{(Furan-2-yl)} \xrightarrow{\text{EDCl, HOBt}} \text{6} + \text{H}2\text{O}

Key Parameters:

  • Coupling Agents: EDCl/HOBt

  • Solvent: Dichloromethane (DCM) at 25°C

  • Yield: 70–75%

  • Advantage: Higher regioselectivity compared to alkylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. DCM: DMF accelerates alkylation but may degrade acid-sensitive intermediates, whereas DCM preserves functional groups during acylation.

  • Temperature: Alkylation proceeds optimally at 80°C, while acylation requires ambient conditions to prevent racemization.

Catalytic Enhancements

  • Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) improves alkylation yields by 10–12% in biphasic systems.

  • Microwave Assistance: Cyclization steps under microwave irradiation reduce reaction times from hours to minutes.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6_6):

    • δ 8.21 (s, 1H, quinazolinone H-2)

    • δ 7.45 (d, J = 1.8 Hz, 1H, furan H-5)

    • δ 6.85 (s, 1H, quinazolinone H-5)

    • δ 3.92 (s, 6H, OCH3_3)

    • δ 3.65 (t, J = 6.4 Hz, 2H, CH2_2NH)

    • δ 2.98 (t, J = 6.4 Hz, 2H, CH2_2furan).

  • ESI-MS: m/z 427.4 [M+H]+^+.

Purity Assessment

  • HPLC: >98% purity using a C18 column (MeCN/H2_2O, 70:30).

  • Melting Point: 214–216°C (decomposition).

Comparative Analysis of Synthetic Routes

Method Yield Time Complexity Scalability
Alkylation (Br-acetamide)55–60%12 hModerateIndustrial
Acylation (EDCl/HOBt)70–75%6 hHighLab-scale
Niementowski Cyclization68–75%8 hLowBoth

Key Takeaways:

  • The acylation route offers superior yield but requires costly coupling agents.

  • Niementowski’s method balances efficiency and scalability for bulk synthesis.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at N1 is minimized by using bulky bases (e.g., DBU) or pre-protecting the quinazolinone core with tert-butoxycarbonyl (Boc) groups.

Purification of Polar Intermediates

Reverse-phase chromatography (C18 silica) effectively separates the target compound from unreacted amines and carboxylic acids.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during Niementowski cyclization, reducing side reactions and improving throughput.

Green Chemistry Approaches

  • Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces DMF to reduce toxicity.

  • Catalytic Recycling: Immobilized EDCl on silica nanoparticles decreases reagent waste .

Análisis De Reacciones Químicas

Tipos de reacciones

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi, para formar quinonas correspondientes u otros derivados oxidados.

    Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en el núcleo de quinazolinona, lo que puede conducir a la formación de derivados de alcohol.

    Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, especialmente en las posiciones adyacentes a los grupos metoxi o al anillo de furano.

Reactivos y condiciones comunes

    Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

    Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

    Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidruro de sodio.

Productos principales

Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se estudia por sus características estructurales únicas y su reactividad. Sirve como un compuesto modelo para comprender el comportamiento de los derivados de quinazolinona en diversas reacciones químicas.

Biología

En la investigación biológica, se investiga 2-(6,7-dimetoxi-4-oxoquinazolin-3(4H)-il)-N-[2-(furan-2-il)etil]acetamida por su potencial como molécula bioactiva. Puede exhibir propiedades como la inhibición enzimática, la actividad antimicrobiana o la interacción con macromoléculas biológicas.

Medicina

En el campo de la medicina, se explora este compuesto por sus posibles aplicaciones terapéuticas. Puede actuar como un compuesto principal para el desarrollo de nuevos fármacos dirigidos a enfermedades o afecciones específicas.

Industria

En aplicaciones industriales, el compuesto se puede utilizar como intermedio en la síntesis de moléculas más complejas o como componente en materiales especializados.

Mecanismo De Acción

El mecanismo de acción de 2-(6,7-dimetoxi-4-oxoquinazolin-3(4H)-il)-N-[2-(furan-2-il)etil]acetamida implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos mediante la inhibición o activación de estos objetivos, lo que lleva a efectos biológicos posteriores. Las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Key Observations :

  • Methoxy groups at positions 6 and 7 are conserved in several analogues, suggesting their role in stabilizing the quinazolinone scaffold and modulating electronic effects for target engagement .

Enzyme Inhibition

  • Target Compound: Limited direct activity data are available, but structurally related 2-(4-oxoquinazolin-3(4H)-yl)acetamides exhibit enoyl-acyl carrier protein reductase (InhA) inhibition (MIC: 1–4 μg/mL against Mycobacterium tuberculosis). The furan substituent may mimic aryl groups in active analogues like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide, which showed potent InhA inhibition .
  • N-(Substituted-phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamides : Demonstrated Mycobacterium tuberculosis bd oxidase inhibition (IC₅₀: 0.5–10 μM), with electron-withdrawing substituents (e.g., Cl) enhancing potency .

Anti-Inflammatory Activity

  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: Exhibited anti-inflammatory activity surpassing diclofenac in carrageenan-induced edema models (ED₅₀: 12 mg/kg vs. 15 mg/kg for diclofenac). The ethylamino group likely enhances hydrogen bonding with COX-2 .
  • Target Compound: The furan-2-yl-ethyl group may confer similar anti-exudative effects, as seen in structurally related 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, which reduced inflammation by 40–60% at 10 mg/kg .

Insights :

  • The target compound’s synthesis likely follows routes similar to and , involving coupling of preformed quinazolinone-acetic acid derivatives with substituted amines.
  • Yields for furan-containing analogues are often lower than those with aryl or alkyl substituents due to steric and electronic factors .

Actividad Biológica

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core with methoxy substitutions and an ethyl furan moiety. The molecular formula is C18H20N2O4C_{18}H_{20}N_2O_4, with a molecular weight of approximately 336.36 g/mol. The presence of methoxy groups enhances solubility and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The quinazoline moiety can inhibit specific enzymes by binding to their active sites. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Modulation : The furan group may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Compound Target Bacteria Activity
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamideE. coliModerate
2-(6,7-dimethoxyquinazolin-3(4H)-yl)-acetamideS. aureusSignificant

Anticancer Potential

Quinazolines have been extensively studied for their anticancer properties. The compound's ability to inhibit specific cancer-related enzymes positions it as a potential candidate for further development in oncology .

Case Studies

  • Case Study on Anticancer Activity : A study published in 2023 evaluated the anticancer effects of quinazoline derivatives, including those similar to our compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several quinazoline derivatives against clinically relevant pathogens. The findings demonstrated that compounds with similar structural features exhibited varying degrees of antibacterial activity, highlighting the importance of functional group positioning.

Q & A

Basic: How can the synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling a quinazolinone core with a substituted acetamide derivative. Key steps include:

  • Reagent Ratios: Use 1.5 mol equivalents of potassium carbonate and chloroacetylated intermediates in dimethylformamide (DMF) to drive the reaction to completion .
  • Reaction Monitoring: Track progress via thin-layer chromatography (TLC) to identify optimal termination points, minimizing side products .
  • Purification: Precipitate the product by adding water post-reaction, followed by recrystallization from ethanol or ethyl acetate to enhance purity .
    Data Table:
ParameterOptimal ConditionYield Range
SolventDMF58–75%
BaseK₂CO₃ (1.5 mol eq)
Reaction TimeUntil TLC completion

Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at C6/C7, furan ethyl linkage). For example, quinazolinone carbonyl peaks appear at δ ~168–170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI/APCI-MS, observing [M+H]⁺ and [M+Na]⁺ adducts .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for quinazolinone and acetamide) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve biological activity?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varying substituents on the quinazolinone (e.g., replacing methoxy with ethoxy) and the furan-ethyl group (e.g., introducing halogens) .
  • Biological Assays: Test analogs in in vitro models (e.g., enzyme inhibition for hypoglycemic or anti-inflammatory activity) and compare IC₅₀ values .
  • Computational Docking: Use molecular docking to predict binding affinities to targets like PPAR-γ (for hypoglycemic activity) or COX-2 (for anti-inflammatory effects) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Replicate assays under standardized conditions (e.g., cell line, dose range, control agents like diclofenac sodium for anti-inflammatory studies) .
  • Pharmacokinetic Analysis: Assess bioavailability differences due to solubility or metabolic stability. For example, poor solubility may lead to variable in vivo efficacy despite promising in vitro results .
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Basic: What experimental strategies assess the compound’s physicochemical properties?

Methodological Answer:

  • Solubility: Test in polar (water, ethanol) and non-polar (dichloromethane) solvents via shake-flask method, noting pH-dependent solubility .
  • Stability: Conduct accelerated degradation studies under heat (40–60°C) and UV light, monitoring via HPLC for decomposition products .
  • Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points and polymorphic behavior .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

  • Isotopic Labeling: Use deuterated solvents or reagents to track proton transfer steps in intermediates .
  • Kinetic Studies: Vary reaction temperatures and measure rate constants to propose intermediates (e.g., enolate formation during cyclization) .
  • Computational Modeling: Simulate reaction pathways using DFT calculations to identify transition states and energy barriers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.